molecular formula C12H14N2O4S B12688052 2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)sulfonyl)ethanol CAS No. 6965-86-2

2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)sulfonyl)ethanol

Cat. No.: B12688052
CAS No.: 6965-86-2
M. Wt: 282.32 g/mol
InChI Key: WUXYFJWDGCRDEB-UHFFFAOYSA-N
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Description

2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)sulfonyl)ethanol is a complex organic compound with a unique structure that includes a quinazoline ring, a sulfonyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)sulfonyl)ethanol typically involves multiple steps. One common method starts with the preparation of the quinazoline ring, followed by the introduction of the sulfonyl group and the ethanol moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)sulfonyl)ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)sulfonyl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)sulfonyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The quinazoline ring can also interact with various biological pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)ethanol
  • 2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)amino)ethanol

Uniqueness

Compared to similar compounds, 2-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)sulfonyl)ethanol is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

6965-86-2

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

2-[(4-methyl-3-oxidoquinazolin-3-ium-2-yl)methylsulfonyl]ethanol

InChI

InChI=1S/C12H14N2O4S/c1-9-10-4-2-3-5-11(10)13-12(14(9)16)8-19(17,18)7-6-15/h2-5,15H,6-8H2,1H3

InChI Key

WUXYFJWDGCRDEB-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(=NC2=CC=CC=C12)CS(=O)(=O)CCO)[O-]

Origin of Product

United States

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